molecular formula C24H27NO2 B11611653 ethyl (3aS,4R,9bR)-4-[4-(propan-2-yl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

ethyl (3aS,4R,9bR)-4-[4-(propan-2-yl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

Cat. No.: B11611653
M. Wt: 361.5 g/mol
InChI Key: OLMHANAHDCBKNQ-QTEQDKRBSA-N
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Description

ETHYL 4-[4-(PROPAN-2-YL)PHENYL]-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of ETHYL 4-[4-(PROPAN-2-YL)PHENYL]-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the quinoline core, followed by the introduction of the cyclopenta ring and the ethyl ester group. Reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction conditions for cost-effectiveness and efficiency.

Chemical Reactions Analysis

ETHYL 4-[4-(PROPAN-2-YL)PHENYL]-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be used to modify the quinoline core or other functional groups, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can introduce new substituents onto the aromatic ring or other parts of the molecule, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with new functional groups or altered structures.

Scientific Research Applications

ETHYL 4-[4-(PROPAN-2-YL)PHENYL]-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful for studying enzyme interactions and other biochemical processes.

    Industry: Used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of ETHYL 4-[4-(PROPAN-2-YL)PHENYL]-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

ETHYL 4-[4-(PROPAN-2-YL)PHENYL]-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline core and may have similar biological activities or chemical properties.

    Cyclopenta-fused compounds: These compounds have a similar fused ring structure, which can influence their reactivity and interactions with other molecules.

    Ethyl ester derivatives: Compounds with ethyl ester groups may have similar solubility and reactivity properties. The uniqueness of ETHYL 4-[4-(PROPAN-2-YL)PHENYL]-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-8-CARBOXYLATE lies in its specific combination of these features, which can result in distinct properties and applications.

Properties

Molecular Formula

C24H27NO2

Molecular Weight

361.5 g/mol

IUPAC Name

ethyl (3aS,4R,9bR)-4-(4-propan-2-ylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

InChI

InChI=1S/C24H27NO2/c1-4-27-24(26)18-12-13-22-21(14-18)19-6-5-7-20(19)23(25-22)17-10-8-16(9-11-17)15(2)3/h5-6,8-15,19-20,23,25H,4,7H2,1-3H3/t19-,20+,23+/m1/s1

InChI Key

OLMHANAHDCBKNQ-QTEQDKRBSA-N

Isomeric SMILES

CCOC(=O)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC=C(C=C4)C(C)C

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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